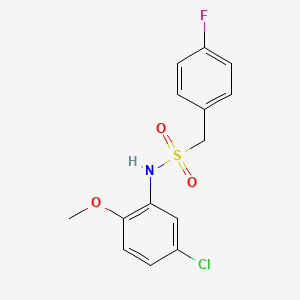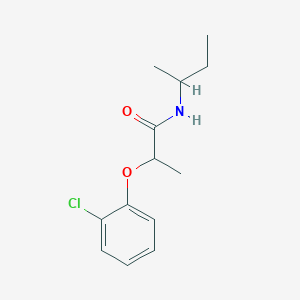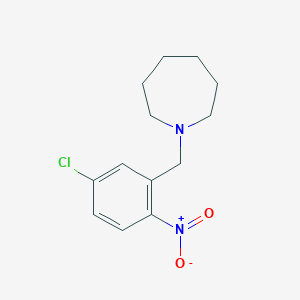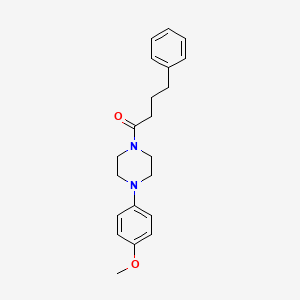![molecular formula C18H17F3N2O4S B4767394 3,4,5-trimethoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4767394.png)
3,4,5-trimethoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide
Übersicht
Beschreibung
3,4,5-trimethoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide, also known as TFB-TMOP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of 3,4,5-trimethoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide involves the inhibition of various enzymes and signaling pathways involved in inflammation and cancer progression. 3,4,5-trimethoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. It also inhibits the activity of protein kinase B (AKT), a signaling pathway involved in cancer cell survival and growth.
Biochemical and Physiological Effects:
3,4,5-trimethoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. 3,4,5-trimethoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide has also been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3,4,5-trimethoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide in lab experiments is its specificity for COX-2 and AKT. This allows for a more targeted approach in studying the effects of these enzymes and signaling pathways. However, 3,4,5-trimethoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide may have limitations in terms of its solubility and stability, which may affect its effectiveness in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 3,4,5-trimethoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide. One direction is to further investigate its potential therapeutic properties in the treatment of neurodegenerative disorders. Another direction is to study its effects on other enzymes and signaling pathways involved in inflammation and cancer progression. Additionally, the development of more stable and soluble forms of 3,4,5-trimethoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide may improve its effectiveness in lab experiments and potential therapeutic applications.
In conclusion, 3,4,5-trimethoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide is a chemical compound that has shown potential therapeutic properties in various scientific research studies. Its specificity for COX-2 and AKT makes it a valuable tool in studying the effects of these enzymes and signaling pathways. Further research is needed to fully understand its potential therapeutic applications and to develop more stable and soluble forms of 3,4,5-trimethoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide.
Wissenschaftliche Forschungsanwendungen
3,4,5-trimethoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide has been studied for its potential therapeutic properties in various scientific research studies. It has been found to have anti-inflammatory, analgesic, and anti-cancer properties. 3,4,5-trimethoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
3,4,5-trimethoxy-N-[[2-(trifluoromethyl)phenyl]carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O4S/c1-25-13-8-10(9-14(26-2)15(13)27-3)16(24)23-17(28)22-12-7-5-4-6-11(12)18(19,20)21/h4-9H,1-3H3,(H2,22,23,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTOZUXIBBYOLNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC(=S)NC2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-trimethoxy-N-{[2-(trifluoromethyl)phenyl]carbamothioyl}benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)amino]-4-oxo-2-butenoic acid](/img/structure/B4767320.png)
![methyl 3-[1-(3-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2-cyanoacrylate](/img/structure/B4767323.png)
![N-cycloheptyl-6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4767325.png)


![2-cyano-3-[1-(2,4-dichlorobenzyl)-1H-pyrrol-2-yl]-N-(2-ethoxyphenyl)acrylamide](/img/structure/B4767341.png)


![3-(3,4-dimethoxyphenyl)-N-[2-(2-furoylamino)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4767364.png)
![N-1,3-benzodioxol-5-yl-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4767371.png)
![3-[3-methoxy-4-(pentyloxy)phenyl]-N-(3-nitrophenyl)acrylamide](/img/structure/B4767374.png)
![8-(2-naphthoyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4767379.png)
![2-methyl-N-(4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide](/img/structure/B4767388.png)
